methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Compounds similar to "methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate" are used as reagents or intermediates in the synthesis of a wide range of heterocyclic systems. These include the creation of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazines, and various other fused pyrimidinones, demonstrating the versatility of such compounds in constructing complex heterocycles that could have pharmaceutical relevance (R. Toplak, J. Svete, S. Grdadolnik, & B. Stanovnik, 1999; B. Stanovnik, H. V. D. Bovenkamp, J. Svete, A. Hvala, Igor Simonič, & M. Tišler, 1990).
Antiproliferative Activity
Compounds derived from similar chemical structures have shown promising antiproliferative activity toward human cancer cells. This suggests that "this compound" could potentially be explored for its anticancer properties, particularly as a tubulin polymerization inhibitor, which is a valuable target in cancer therapy (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015).
Synthesis of Heterocycles with Masked Aldehyde Functionality
Utilizing similar compounds for the regiospecific synthesis of heterocycles with masked (or unmasked) aldehyde functionality highlights their utility in creating structurally diverse molecules. These molecules could be further functionalized for various applications, including the development of new therapeutic agents (P. K. Mahata, U. K. S. Kumar, V. Sriram, H. Ila, & Hiriyakkanavar Junjappa, 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is likely that it interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces . The exact nature of these interactions would depend on the specific targets and the chemical structure of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes, it could inhibit or enhance the reactions catalyzed by these enzymes, thereby affecting the associated biochemical pathways . The downstream effects could include changes in the concentrations of certain metabolites or alterations in cellular processes.
Pharmacokinetics
Factors such as the compound’s chemical structure and the characteristics of the biological environment (eg, pH, temperature) would likely influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. These effects could range from changes in enzyme activity to alterations in cell signaling pathways
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other molecules (e.g., proteins, lipids), and the characteristics of the target cells (e.g., cell type, receptor expression levels) .
properties
IUPAC Name |
methyl 4-[[2-[1-(2-methoxyphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-15(2)22-18-13-26-30(19-7-5-6-8-20(19)33-3)23(18)24(29-28-22)35-14-21(31)27-17-11-9-16(10-12-17)25(32)34-4/h5-13,15H,14H2,1-4H3,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZVETYNAZANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3OC)SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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